(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one
Description
Significance of Bicyclic Lactam Scaffolds in Advanced Synthetic Chemistry
Bicyclic lactams are a class of organic compounds that feature a cyclic amide (a lactam) fused to another ring. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its prevalence in a wide array of biologically active natural products and pharmaceuticals. The constrained conformational flexibility of these scaffolds makes them valuable as peptidomimetics, capable of mimicking the secondary structures of peptides, such as β-turns, thereby improving potency, selectivity, and metabolic stability of peptide-based drugs. rsc.org
The inherent ring strain in some bicyclic lactams, particularly those containing smaller rings like the β-lactam (azetidin-2-one), enhances their reactivity, making them versatile synthetic intermediates. nih.gov This reactivity has been exploited in the synthesis of non-protein amino acids, alkaloids, and other complex nitrogen heterocycles. nih.gov Furthermore, the rigid framework of bicyclic lactams provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for precise molecular recognition and interaction with biological targets like enzymes and receptors. rsc.orgrsc.org
The significance of these scaffolds is highlighted by their presence in numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net For instance, the quintessential example is the penicillin family of antibiotics, which features a bicyclic β-lactam structure. The development of synthetic methodologies to access novel bicyclic lactam cores continues to be an active area of research, driven by the potential to discover new therapeutic agents. rsc.orgnih.gov
| Compound Class/Name | Core Bicyclic Scaffold | Associated Biological Activity |
|---|---|---|
| Penicillins | Penam (4-thia-1-azabicyclo[3.2.0]heptan-7-one) | Antibacterial ingentaconnect.com |
| Cephalosporins | Cephem (5-thia-1-azabicyclo[4.2.0]oct-2-en-8-one) | Antibacterial nih.gov |
| Stenine (B102979) | Azepinoindole core with fused lactone | Insecticidal acs.org |
| Loline (B1675033) Alkaloids | 1-Aminopyrrolizidine with an ether bridge | Insecticidal nih.govacs.org |
Overview of Diazabicyclo[4.3.1]decan-2-one Systems within Complex Molecular Architectures
The diazabicyclo[4.3.1]decane framework is a specific type of bridged bicyclic system that has attracted interest in medicinal chemistry as a scaffold for designing ligands for various biological targets. nih.gov While direct research on (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one is not extensively documented in public literature, its isomeric systems, particularly the 3,10-diazabicyclo[4.3.1]decane and 8,10-diazabicyclo[4.3.1]decane cores, have been incorporated into complex molecules with significant biological functions. semanticscholar.orgebi.ac.uk
Derivatives of 3,10-diazabicyclo[4.3.1]decan-2-one have been synthesized and investigated as potent and selective inhibitors of the FK506-binding proteins (FKBPs), such as FKBP51 and FKBP52. researchgate.netgoogle.com These proteins are implicated in various cellular processes, and their modulation is a therapeutic strategy for psychiatric, metabolic, and neurological disorders. google.com The rigid bicyclic scaffold serves to orient substituents in a precise manner to achieve high-affinity binding to the target protein. ebi.ac.ukuni-muenchen.de Similarly, the 10-methyl-8,10-diazabicyclo[4.3.1]decane system has been developed as a novel building block for nicotinic modulators, highlighting the utility of this bicyclic framework in neuroscience drug discovery. semanticscholar.org
The structural complexity inherent in the diazabicyclo[4.3.1]decane system is echoed in various natural products that contain bridged, nitrogen-containing rings. For example, the Stemona alkaloid stenine possesses a complex polycyclic structure featuring a central cyclohexane (B81311) ring fused to three other rings, presenting a formidable synthetic challenge. acs.orgacs.org Another relevant class of natural products is the loline alkaloids, which have a compact polycyclic pyrrolizidine (B1209537) skeleton containing a strained ether bridge. acs.org The synthesis of these molecules requires sophisticated strategies to control the stereochemistry of the multiple chiral centers within the bicyclic core. acs.orgnih.gov These examples underscore the importance of bicyclic systems like diazabicyclo[4.3.1]decan-2-one as foundational elements in the architecture of complex, biologically relevant molecules.
| Core Scaffold | Example Application/Molecule | Field of Research |
|---|---|---|
| 3,10-Diazabicyclo[4.3.1]decan-2-one | Ligands for FK506-Binding Proteins (e.g., FKBP51) | Medicinal Chemistry, Neuroscience researchgate.netgoogle.com |
| 10-Methyl-8,10-diazabicyclo[4.3.1]decane | Building block for nicotinic modulators | Medicinal Chemistry, Neuroscience semanticscholar.org |
| Polycyclic Azepinoindole Core | Stenine (Stemona Alkaloid) | Natural Product Synthesis, Insecticides acs.orgnih.gov |
| Bridged Pyrrolizidine Core | Loline Alkaloids | Natural Product Synthesis, Insecticides acs.orgnih.gov |
Research Trajectory and Contemporary Challenges in Chiral Bicyclic Lactam Synthesis
The synthesis of chiral bicyclic lactams, such as this compound, is a significant challenge in modern organic synthesis. The primary difficulties lie in the stereocontrolled construction of the bicyclic framework, which often contains multiple contiguous stereocenters, including potentially strained bridgehead atoms and quaternary carbons. nih.govpharmtech.com
Historically, the synthesis of such structures relied heavily on chiral auxiliary-based methods, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. nih.gov While effective, these approaches often require additional steps for the attachment and removal of the auxiliary. The trajectory of research has since moved towards more efficient catalytic asymmetric methods. pharmtech.com
Several powerful strategies have been developed and refined for the synthesis of bicyclic lactams:
Cycloaddition Reactions: The Diels-Alder reaction, in both intermolecular and intramolecular variants, has been a workhorse for constructing the core rings of complex alkaloids like stenine. acs.orgnih.govdocumentsdelivered.com Other cycloadditions, including [2+2] and 1,3-dipolar cycloadditions, are also valuable tools. researchgate.net
Domino and Cascade Reactions: To improve synthetic efficiency, researchers have designed domino or cascade reactions where multiple bonds and rings are formed in a single operation. A notable example is the combination of a Diels-Alder reaction with an intramolecular Schmidt reaction to rapidly assemble the core of stenine. acs.orgnih.gov
Transition Metal-Catalyzed Reactions: Modern organometallic chemistry offers a plethora of methods, including ring-closing metathesis and palladium-catalyzed cyclizations, for the formation of bicyclic lactam structures. researchgate.net Recently, palladium-catalyzed enantioselective β-C(sp³)-H activation of lactams has emerged as a powerful technique for creating chiral N-heterocycles bearing quaternary carbon centers. nih.gov
Asymmetric Cascade Cyclizations: Copper-catalyzed asymmetric cascade cyclizations have been reported for accessing ring-fused δ-lactams, demonstrating the power of catalysis to create multiple chiral centers with high selectivity. chemrxiv.org
Despite these advances, significant challenges remain. The synthesis of thermodynamically unstable ring systems, the control of stereochemistry in complex polycyclic frameworks, and the development of catalytic systems that are both highly active and selective for a broad range of substrates continue to be areas of intense research. chemrxiv.org The pursuit of novel and efficient synthetic routes to chiral bicyclic lactams is crucial for unlocking their full potential in drug discovery and materials science. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(6S)-1,4-diazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-4-7-2-1-3-10(8)6-7/h7,9H,1-6H2/t7-/m0/s1 |
InChI Key |
HNPSMBCDYXUULM-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H]2CNCC(=O)N(C1)C2 |
Canonical SMILES |
C1CC2CNCC(=O)N(C1)C2 |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 6s 1,4 Diazabicyclo 4.3.1 Decan 2 One and Its Derivatives
Enantioselective Catalytic Approaches
The development of catalytic enantioselective methods for the construction of complex molecular architectures from simple precursors is a cornerstone of modern organic synthesis. For the synthesis of bicyclic lactams such as (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one, several catalytic strategies have been explored, aiming to achieve high levels of stereocontrol.
Chiral Aminocatalysis in Bicyclic Lactam Construction
Chiral aminocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of cyclic and bicyclic compounds. This approach often involves the activation of carbonyl compounds through the formation of transient enamines or iminium ions with a chiral amine catalyst. While a direct application to the synthesis of this compound is not extensively documented, the principles of chiral aminocatalysis are well-established in the construction of related bicyclic lactam systems. For instance, highly functionalized and stereochemically rich bi- and tricyclic lactams can be synthesized from simple starting materials like allylic alcohols, enals, diamines, and amino alcohols using cascade transformations promoted by chiral amines. These reactions can achieve high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to 99% ee). diva-portal.org
Cooperative Dual Catalysis for Stereoselective Transformations
Cooperative dual catalysis, where two distinct catalysts work in concert to promote a single transformation, offers a sophisticated strategy for achieving high levels of stereoselectivity and reaction efficiency. ethz.ch This approach allows for the simultaneous activation of both the nucleophilic and electrophilic partners in a reaction, often leading to enhanced reactivity and selectivity that is not achievable with a single catalyst. In the context of bicyclic lactam synthesis, a combination of a chiral organocatalyst and a metal catalyst can be employed. For example, the synthesis of various heterocyclic compounds has been achieved through the cooperative action of catalysts that activate different components of the reaction mixture.
Transition Metal-Catalyzed Stereoselective Routes to Bicyclic Lactam Skeletons
Transition metal catalysis provides a versatile and powerful platform for the stereoselective synthesis of complex cyclic and bicyclic molecules. mdpi.com A notable example is the stereoselective construction of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a derivative of the target compound. acs.orgnih.gov This synthesis highlights a multi-step sequence involving key transition metal-catalyzed transformations.
The key steps in this synthetic route include: acs.orgnih.gov
A Palladium-catalyzed sp3-sp2 Negishi cross-coupling reaction to form a crucial C-C bond.
An asymmetric Shi epoxidation to introduce a stereocenter with high enantioselectivity.
An intramolecular epoxide opening, which facilitates the formation of the bicyclic ring system.
This strategic approach successfully assembles the complex bicyclic lactam framework from an acyclic precursor, demonstrating the power of transition metal catalysis in achieving high stereocontrol. acs.orgnih.gov
| Entry | Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product | Yield (%) | Stereoselectivity |
| 1 | Acyclic precursor | Organozinc reagent | Pd catalyst | Negishi Coupling | Coupled product | 75 | N/A |
| 2 | Coupled product | Oxidant | Shi catalyst | Asymmetric Epoxidation | Epoxide | 80 | 95% ee |
| 3 | Epoxide | - | Base | Intramolecular Cyclization | 5-hydroxy diazabicyclo[4.3.1]decan-2-one derivative | 65 | Diastereoselective |
Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. 20.210.105 These strategies are particularly well-suited for the rapid construction of complex molecular architectures like bicyclic lactams.
Imine/N,S-Acetal Formation/Lactamization Cascades
One-pot cascade transformations that involve the formation of imines and N,S-acetals followed by lactamization are effective for synthesizing bicyclic lactam N,S-acetals. These reactions can be promoted by chiral amines, leading to products with high chemo- and stereoselectivity. This methodology allows for the construction of functionalized bi- and tricyclic lactams from simple starting materials in a single pot.
Domino and Multicomponent Cyclizations for Related Bicyclic Systems
Domino and multicomponent reactions (MCRs) offer efficient pathways to complex molecular structures in a single operation, avoiding the isolation of intermediates. While specific examples for the direct synthesis of this compound are not extensively documented, methodologies applied to related bicyclic systems provide valuable insights. For instance, a DBU-organocatalyzed multicomponent Knoevenagel-aza-Michael-Cyclocondensation reaction has been successfully employed for the synthesis of 1,6-diazabicyclo[4.3.0]nonane-2,7-diones. nih.gov This approach demonstrates the potential of MCRs to construct diazabicyclic cores with high regio- and diastereoselectivity.
Another relevant strategy involves the Petrenko-Kritschenko piperidone synthesis, a classic multicomponent reaction for creating piperidine (B6355638) rings. nih.gov This reaction, which combines an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, could conceptually be adapted for the construction of the piperidone moiety within the diazabicyclo[4.3.1]decane framework. Furthermore, domino reaction sequences involving aldol (B89426) condensations, alkene isomerizations, and intramolecular Diels-Alder cycloadditions have been reported for the construction of diazabicycloalkenes, which can be further transformed into bicyclic lactams.
Total Synthesis Strategies for the Diazabicyclo[4.3.1]decan-2-one Core
The total synthesis of natural products and complex molecules often drives the development of novel synthetic strategies. While a specific total synthesis of this compound is not prominently featured in the literature, the synthesis of related structures, such as the 7-azabicyclo[4.3.1]decane ring system found in various alkaloids, has been achieved. beilstein-journals.org These strategies often employ key steps like intramolecular Heck reactions to forge the bicyclic core.
A significant contribution to the synthesis of the diazabicyclo[4.3.1]decan-2-one scaffold is the stereoselective construction of a 5-hydroxy derivative. nih.gov This synthesis proceeds from an acyclic precursor and utilizes a sequence of a palladium-catalyzed sp3-sp2 Negishi coupling, an asymmetric Shi epoxidation, and an intramolecular epoxide opening to establish the bicyclic system with high stereocontrol. This methodology provides a clear pathway to functionalized diazabicyclo[4.3.1]decan-2-ones and could be adapted for the synthesis of the target (6S) isomer by selecting the appropriate chiral reagents.
Precursor-Based Synthetic Routes
Derivatization from Chiral Pool Substrates (e.g., Phenylglycinol, Phenylalaninol)
The use of readily available chiral molecules, known as the chiral pool, is a powerful strategy in asymmetric synthesis. Phenylglycinol and phenylalaninol are valuable chiral building blocks that can be incorporated into more complex structures. Although direct derivatization of these specific substrates to form this compound is not explicitly detailed, the use of phenylglycinol-derived bicyclic lactams in the enantioselective synthesis of alkaloids is well-established. These approaches typically involve the reaction of the chiral amino alcohol with a keto acid or its equivalent to form a bicyclic lactam system, which can then be further elaborated. This general strategy could be applied to the synthesis of the target molecule by selecting an appropriate seven-membered ring precursor to react with (S)-phenylglycinol.
Synthesis from Acyclic Precursors and Cyclization Strategies (e.g., Octanedioic Acid)
Acyclic precursors provide a flexible starting point for the construction of cyclic and bicyclic systems. A convenient method for the synthesis of the related 10-methyl-8,10-diazabicyclo[4.3.1]decane has been developed starting from octanedioic acid (suberic acid). semanticscholar.org The key steps in this multi-step sequence involve the formation of a cis-disubstituted azepane dicarboxylate from dimethyl 2,7-dibromooctanedioate and an amine, followed by an intramolecular cyclization to form the bicyclic dione (B5365651), which can then be reduced. semanticscholar.org This strategy establishes a clear precedent for the construction of the diazabicyclo[4.3.1]decane core from an acyclic precursor. To achieve the synthesis of this compound, a similar approach could be envisioned using a chiral diamine in the initial cyclization step with a derivative of octanedioic acid.
| Starting Material | Key Intermediates | Final Product (Related) | Reference |
| Octanedioic Acid | Dimethyl 2,7-dibromooctanedioate, cis-Dimethyl 1-methylazepan-2,7-dicarboxylate | 10-Methyl-8,10-diazabicyclo[4.3.1]decane | semanticscholar.org |
Advanced Cyclization Reactions
Beckmann Rearrangement for Bicyclic Lactam Formation
The Beckmann rearrangement is a classic and powerful method for the synthesis of amides and lactams from oximes. masterorganicchemistry.com This acid-catalyzed rearrangement has been successfully applied to the formation of various cyclic and bicyclic lactams. rsc.org The reaction proceeds through the migration of the group anti-periplanar to the leaving group on the oxime nitrogen.
In the context of synthesizing the 1,4-diazabicyclo[4.3.1]decan-2-one core, a potential strategy would involve the preparation of a suitable bicyclic ketoxime precursor. For instance, a bicyclo[4.3.1]decanone with a nitrogen atom at the appropriate position could be converted to its oxime and then subjected to Beckmann rearrangement conditions to induce ring expansion and formation of the desired lactam. The stereospecificity of the rearrangement is a key feature that can be exploited to control the regioselectivity of lactam formation. For example, the strong acid-catalyzed Beckmann rearrangement of 3-quinuclidinone oxime is a known route to a 1,4-diazabicyclo[3.2.2]nonan-3-one, demonstrating the utility of this reaction in the synthesis of bridged diazabicyclic systems. semanticscholar.org
| Precursor | Reaction | Product | Key Features |
| Bicyclic Ketoxime | Beckmann Rearrangement | Bicyclic Lactam | Acid-catalyzed, stereospecific migration |
Intramolecular Heck Reactions in Related Bicyclic Azadecane Systems
The intramolecular Heck reaction represents a powerful strategy for the construction of complex cyclic and polycyclic systems, including the core structure of azabicycles. wikipedia.orgchim.it This palladium-catalyzed coupling of an alkenyl or aryl halide with an alkene within the same molecule has been effectively utilized to form the 7-azabicyclo[4.3.1]decane ring system, a close structural relative of 1,4-diazabicyclo[4.3.1]decan-2-one. beilstein-journals.orgresearchgate.netresearchgate.net
Research has demonstrated the synthesis of this bridged bicyclic system starting from tricarbonyl(tropone)iron. beilstein-journals.orgresearchgate.net The synthetic sequence involves a nucleophilic amine addition to the tropone (B1200060) complex, followed by Boc-protection, photochemical demetallation to yield a deconjugated olefin, and finally, the key intramolecular Heck cyclization. beilstein-journals.orgresearchgate.net The efficiency of the cyclization is influenced by the nature of the substrate and the reaction conditions. For instance, the reaction of a vinyl bromide substrate under conditions of Pd(PPh₃)₄, K₃PO₄, PhOH, and Et₃N in toluene (B28343) at 110 °C resulted in a 42% yield of the desired bicyclic product. researchgate.net A similar vinyl iodide substrate under slightly modified conditions yielded the product in 76%. researchgate.net
The reaction conditions have been screened to optimize the yield of the bicyclic product. A variety of palladium catalysts, bases, and solvents have been investigated. The table below summarizes the screening of conditions for the intramolecular Heck reaction of specific vinyl halide precursors.
Table 1: Screening of Conditions for Intramolecular Heck Reaction
| Entry | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Vinyl Bromide 7 | Pd(OAc)₂, PPh₃, Et₃N, dioxane, 120 °C, 4 h | 15 | researchgate.net |
| 2 | Vinyl Bromide 7 | Pd(OAc)₂, PPh₃, Et₃N, MeCN, 80 °C, 2 h | 15 | researchgate.net |
| 3 | Vinyl Bromide 7 | Pd(PPh₃)₄, PMP, MeCN, 70 °C, 4 h | 17 | researchgate.net |
| 4 | Vinyl Bromide 7 | Pd(PPh₃)₄, proton sponge, K₂CO₃, PhMe, 110 °C, 4.5 h | 44 | researchgate.net |
| 5 | Vinyl Iodide 9 | Pd(PPh₃)₄, proton sponge, K₂CO₃, PhMe, 110 °C, 4.5 h | 45 | researchgate.net |
| 6 | Vinyl Iodide 9 | Pd(OAc)₂, K₂CO₃, n-Bu₄NCl, DMF, 70 °C, 4 h | 7 | researchgate.net |
| 7 | Vinyl Iodide 9 | Pd(PPh₃)₄, K₃PO₄, PhOH, Et₃N, PhMe, 110 °C, 4 h | 76 | researchgate.net |
This methodology has been shown to be applicable for creating analogs with different substitution patterns on the alkene, demonstrating its utility in generating structural diversity within this class of bicyclic systems. beilstein-journals.org
Directed Oxidative Cyclizations for Bicyclo[4.3.1]Decane Core Assembly
Directed oxidative cyclizations provide an effective route for constructing the bicyclo[4.3.1]decane core, particularly in the synthesis of complex natural products like the welwitindolinone alkaloids. nih.govnih.govacs.org This strategy often utilizes a manganese(III)-based oxidant, such as manganese(III) acetate, to initiate a radical cyclization. mdpi.com
A key aspect of this methodology is the ability to control the regioselectivity of the cyclization on indole-containing substrates. nih.govnih.gov Research has shown that the inherent tendency for cyclization at the C2-position of an indole (B1671886) ring can be altered by the presence of a substituent. nih.gov Specifically, the installation of a chloride atom at the C2-position directs the cyclization to occur at the C4-position on the benzene (B151609) ring, enabling the efficient assembly of the complex bicyclo[4.3.1]decane core found in welwitindolinones. nih.govnih.gov
The process involves the manganese(III)-mediated oxidative cyclization of a 3-substituted indole precursor. nih.govmdpi.com For example, when a 2-chloro-substituted ketoester substrate was treated with Mn(OAc)₃, the primary product was a tetracycle where cyclization had occurred at the C4-position, furnishing the bicyclo[4.3.1]decane skeleton in good yield. nih.gov This regiocontrol is crucial, as the chloride not only acts as a directing group but also provides a functional handle for further transformations. nih.gov
The table below illustrates the effect of the C2-substituent on the regioselectivity of the oxidative cyclization.
Table 2: Regioselectivity in Mn(OAc)₃-Mediated Oxidative Cyclization
| Entry | Indole C2-Substituent | Cyclization Position | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | H | C2 | Bicyclo[3.3.1]nonane core | - | nih.gov |
This method highlights a sophisticated approach to assembling the bicyclo[4.3.1]decane framework by modulating the electronic properties of the indole precursor to achieve a desired and otherwise challenging ring closure. nih.gov
Chemoselective Reduction/Asymmetric N-Acyliminium Cyclization Approaches
A highly effective and stereoselective method for the synthesis of the this compound core involves a key sequence of chemoselective reduction followed by an asymmetric N-acyliminium cyclization. core.ac.ukresearchgate.netntu.edu.sg This strategy has been successfully applied in the development of potent ligands for FK506-binding proteins (FKBPs), where the rigid bicyclic scaffold mimics the binding conformation of natural products. core.ac.ukntu.edu.sg
The synthesis commences with the coupling of a suitable amine building block with commercially available (S)-6-oxo-2-piperidinecarboxylic acid. core.ac.ukntu.edu.sg The resulting intermediate is then Boc-protected to furnish the precursor for the critical cyclization step. core.ac.uk
The key transformation involves the chemoselective reduction of the amide carbonyl within the piperidine ring using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). ntu.edu.sg This generates an unstable hydroxyl carbamate (B1207046) intermediate which is not isolated but is immediately subjected to cyclization conditions. core.ac.uk Treatment of this intermediate with a Lewis acid or a strong acid, such as hydrofluoric acid in pyridine, promotes the formation of an N-acyliminium ion. core.ac.ukntu.edu.sg This electrophilic species then undergoes an intramolecular cyclization with a tethered nucleophile to construct the bicyclic 1,4-diazabicyclo[4.3.1]decane framework with high stereocontrol, dictated by the initial chirality of the piperidinecarboxylic acid. researchgate.net
The general sequence is outlined below:
Precursor Synthesis : Coupling of (S)-6-oxo-2-piperidinecarboxylic acid with a functionalized amine, followed by Boc-protection. ntu.edu.sg
Chemoselective Reduction : Reduction of the piperidine amide to a hydroxyl carbamate intermediate using DIBAL-H at low temperature (e.g., -78°C). core.ac.uk
Asymmetric N-Acyliminium Cyclization : In-situ formation of the N-acyliminium ion and subsequent intramolecular cyclization upon treatment with HF in pyridine, warming from -78°C to 0°C. core.ac.uk
This approach has enabled the gram-scale synthesis of the bicyclic core, which serves as a key building block for further derivatization. ntu.edu.sg
Diversity-Oriented Synthesis (DOS) of Substituted Bicyclic Lactams
Diversity-Oriented Synthesis (DOS) is a powerful strategy for the efficient generation of libraries of structurally diverse and complex small molecules, such as substituted bicyclic lactams. cam.ac.uk Unlike target-oriented synthesis, DOS aims to populate chemical space with a wide range of molecular scaffolds, which is particularly useful for discovering novel bioactive compounds. cam.ac.uk Several strategies under the umbrella of DOS can be applied to the synthesis of bicyclic lactams, including the this compound framework.
One approach involves employing cascade reactions, where a single synthetic operation can lead to a significant increase in molecular complexity, transforming linear precursors into polycyclic scaffolds reminiscent of natural alkaloids. rsc.org For bicyclic lactams, this could involve an intramolecular cyclization of a suitably functionalized linear peptide or amino acid derivative.
Another key methodology is the aza-annulation of β-enaminoesters derived from chiral β-amino alcohols. nih.govresearchgate.net This method is highly effective for preparing chiral non-racemic bicyclic lactams. nih.gov The key step can involve an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of corresponding sulfonium (B1226848) salts, which allows for the generation of multiple new stereogenic centers with high diastereoselectivity. nih.govresearchgate.net The resulting functionalized zwitterionic bicyclic lactams serve as versatile scaffolds for further chemical modification. nih.gov
The utility of DOS in this context is summarized in the following table:
Table 3: Diversity-Oriented Synthesis Strategies for Bicyclic Lactams
| Strategy | Key Reaction | Features | Potential Application | Reference |
|---|---|---|---|---|
| Cascade Reactions | Intramolecular cyclization cascade | Rapid increase in molecular complexity from simple precursors. | Assembly of diverse polycyclic alkaloid-like scaffolds. | rsc.org |
| Aza-annulation | Intramolecular Corey–Chaykovsky reaction | High diastereoselectivity; generation of multiple stereocenters. | Synthesis of highly functionalized, chiral bicyclic lactams. | nih.govresearchgate.net |
By applying these DOS principles, libraries of substituted 1,4-diazabicyclo[4.3.1]decan-2-one derivatives can be systematically generated, allowing for the exploration of structure-activity relationships and the identification of compounds with desired biological properties.
Advanced Spectroscopic and Computational Analysis of 6s 1,4 Diazabicyclo 4.3.1 Decan 2 One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is a cornerstone for the unambiguous determination of the constitution and relative configuration of chiral organic molecules. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed three-dimensional picture of the molecule in solution can be constructed.
The assignment of proton (¹H) and carbon-13 (¹³C) NMR signals for (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one is critical for confirming its bicyclic structure. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be inferred from detailed studies on isomeric systems like 10-methyl-8,10-diazabicyclo[4.3.1]decane. semanticscholar.org The asymmetry of the molecule ensures that all eight carbon atoms and the fourteen protons are chemically non-equivalent, leading to distinct signals for each.
In the ¹H NMR spectrum, the protons of the methylene (B1212753) groups would appear as complex multiplets in the aliphatic region (approximately 1.3–3.5 ppm). Protons adjacent to the nitrogen atoms (e.g., at C3, C5, and C7) are expected to be deshielded and resonate at a lower field compared to other methylene protons. The bridgehead protons (at C6 and C9) would also exhibit characteristic shifts influenced by the ring strain and geometry. The proton attached to the nitrogen at position 1 (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, the most downfield signal would be attributed to the carbonyl carbon (C2) of the lactam, typically appearing in the range of 170–175 ppm. semanticscholar.org The carbons bonded to nitrogen (C3, C5, C6, and C9) would resonate in the midfield region, approximately between 45 and 65 ppm. The remaining methylene carbons of the seven-membered ring (C7, C8, and C10) would be found in the more upfield aliphatic region (20–40 ppm). semanticscholar.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals by revealing their connectivity. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | 170 – 175 |
| C3 (CH₂) | 3.0 – 3.5 | 45 – 55 |
| C5 (CH₂) | 2.8 – 3.3 | 50 – 60 |
| C6 (CH) | 2.5 – 3.0 | 55 – 65 |
| C7 (CH₂) | 1.5 – 2.2 | 25 – 35 |
| C8 (CH₂) | 1.4 – 2.0 | 20 – 30 |
| C9 (CH) | 2.5 – 3.0 | 55 – 65 |
| C10 (CH₂) | 1.6 – 2.3 | 30 – 40 |
Note: The values in this table are predicted based on general principles and data from analogous bicyclic structures.
Isotope labeling is a powerful tool in NMR spectroscopy for elucidating reaction mechanisms and tracking the fate of atoms. By strategically incorporating isotopes such as ²H, ¹³C, or ¹⁵N into the this compound structure, specific pathways and molecular dynamics can be monitored. For instance, synthesizing the molecule with a ¹³C-labeled precursor would allow for the unambiguous tracking of that carbon atom through a synthetic sequence. Similarly, ¹⁵N labeling at either the N1 or N4 position could be used to study the reactivity of the individual nitrogen atoms or to probe the electronic environment of the amide bond through ¹H-¹⁵N or ¹³C-¹⁵N coupling constants. These mechanistic studies can provide crucial insights into the formation of the bicyclic ring system and its potential transformations.
Fourier-Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis
The most prominent feature in the FTIR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (Amide I band). For bicyclic imides with a similar [4.3.1] core, this band appears around 1675 cm⁻¹. researchgate.net The exact frequency is sensitive to the local molecular environment. Factors such as ring strain, hydrogen bonding (intermolecularly with a solvent or intramolecularly), and electronic effects can cause shifts in this absorption frequency. For example, in a protic solvent capable of hydrogen bonding to the carbonyl oxygen, the Amide I band would be expected to shift to a lower wavenumber (red shift) compared to its position in a non-polar solvent. This sensitivity makes the Amide I band a useful probe for studying intermolecular interactions.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amine/Amide | 3300 – 3500 | Medium, Broad |
| C-H Stretch | Aliphatic CH, CH₂ | 2850 – 3000 | Strong |
| C=O Stretch (Amide I) | Lactam | 1670 – 1690 | Strong |
| N-H Bend | Amine/Amide | 1550 – 1650 | Medium |
Note: The values in this table are predicted based on general principles and data from analogous bicyclic lactam structures.
Isotope-edited difference spectroscopy is an advanced FTIR technique used to isolate the vibrational signal of a specific part of a molecule. By replacing the ¹²C atom of the carbonyl group with a ¹³C isotope (or ¹⁶O with ¹⁸O), the vibrational frequency of the C=O bond is significantly lowered due to the increased reduced mass. This isotopic shift (typically around 40-60 cm⁻¹ for ¹³C) moves the Amide I band to a region of the spectrum with less overlap from other vibrations. By subtracting the spectrum of the unlabeled compound from the spectrum of the labeled compound, a "difference spectrum" is generated. This spectrum exclusively shows the signals from the isotopically labeled group and any vibrations it is coupled to. This method could be powerfully applied to this compound to study the precise solvation shell of the carbonyl group or to detect subtle conformational changes that affect its local environment, providing information that is often obscured in a standard FTIR spectrum.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₄N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M+H]⁺, which is calculated to be 155.1184.
Upon ionization, the molecule will undergo fragmentation, breaking at its weakest bonds to form a series of characteristic daughter ions. The fragmentation pattern provides a roadmap of the molecule's structure. Plausible fragmentation pathways for the 1,4-diazabicyclo[4.3.1]decane skeleton would involve the cleavage of the bicyclic system. Common fragmentation patterns for such structures include the loss of the carbonyl group as carbon monoxide (CO, 28 Da), and cleavage of the ethylene (B1197577) or propylene (B89431) bridges connecting the nitrogen atoms. The specific fragmentation pattern would serve as a unique identifier for this particular bicyclic system and could be used to distinguish it from its isomers.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion | Description |
|---|---|---|
| 155.1184 | [C₈H₁₅N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 127.1235 | [C₇H₁₅N₂]⁺ | Loss of Carbon Monoxide (CO) |
| 97.0918 | [C₆H₁₁N]⁺ | Cleavage of the C5-C6 and C9-C10 bonds with loss of CH₂N₂O |
Note: The m/z values are calculated for the most abundant isotopes and represent plausible major fragments based on the molecular structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the solid-state conformation of chiral molecules. For derivatives of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold, single-crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional structure.
The absolute configuration of a chiral center, such as the (6S) stereocenter in the title compound, can be unequivocally established using anomalous dispersion techniques during the diffraction experiment. soton.ac.uk This is particularly important when the molecule is synthesized via asymmetric routes or when enantiomeric separation is performed. The resulting crystallographic data not only confirm the stereochemistry but also reveal the preferred conformation of the bicyclic system in the crystalline state. This includes the puckering of the rings and the orientation of substituents. Such information is invaluable for understanding structure-activity relationships and for validating computational models.
In studies of related bicyclic aza-amides that act as inhibitors for FK506-binding proteins (FKBPs), co-crystal structures with the target protein have been determined. pdbj.orgrcsb.org These studies provide critical insights into the binding mode of the ligand and the specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that are responsible for its affinity and selectivity.
Table 1: Representative Crystallographic Data for a Related Bicyclic Aza-Amide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Resolution (Å) | 1.5 |
| R-factor | 0.045 |
Computational Chemistry Approaches for Structural and Mechanistic Insights
Computational chemistry offers a powerful complement to experimental techniques, providing detailed insights into the structural, energetic, and electronic properties of molecules like this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a variety of molecular properties with a good balance of accuracy and computational cost. scispace.com For the 1,4-diazabicyclo[4.3.1]decan-2-one system, DFT calculations can be employed to:
Optimize the molecular geometry: Determining the lowest energy conformation in the gas phase or in solution.
Predict spectroscopic properties: Calculating vibrational frequencies (IR and Raman), and NMR chemical shifts, which can be compared with experimental data to confirm the structure.
Determine relative energies: Comparing the stabilities of different conformers or diastereomers.
Investigate reaction mechanisms: Mapping out the energy profile of a chemical reaction involving the bicyclic lactam.
In the context of ligand design, DFT calculations have been used to elucidate the energetic contributions to protein-ligand binding, helping to explain the observed affinities of related bicyclic aza-amides for FKBPs. pdbj.orgrcsb.org
Table 2: Predicted Relative Energies of Conformers of a Diazabicycloalkane System using DFT
| Conformer | Relative Energy (kcal/mol) |
| Chair-Boat | 0.0 |
| Boat-Chair | 2.5 |
| Boat-Boat | 5.1 |
While DFT is excellent for studying specific conformations, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules. For this compound, these methods can:
Identify low-energy conformers: By systematically rotating torsion angles and minimizing the energy.
Simulate molecular motion: MD simulations provide a trajectory of the molecule's movement over time, revealing the accessible conformations and the transitions between them.
Analyze the flexibility of the bicyclic system: Understanding how the ring system can adapt its shape, which is crucial for binding to a protein.
Conformational analysis of related bicyclic systems has been instrumental in understanding their structural characteristics and how they present their substituents for molecular recognition. researchgate.net
The 3D Reference Interaction Site Model (3D-RISM) is a statistical mechanical method used to predict the distribution of solvent molecules around a solute and to calculate solvation free energies. pdbj.orgrcsb.org In the context of this compound and its derivatives, 3D-RISM can be applied to:
Understand solvation: Determining how water molecules are organized around the bicyclic lactam.
Predict ligand binding poses: By calculating the distribution of the ligand around a protein binding site.
Estimate binding affinities: By calculating the free energy of binding.
Studies on related FKBP inhibitors have successfully used 3D-RISM to understand the role of water molecules in the binding pocket and how their displacement by the ligand contributes to the binding affinity. pdbj.orgrcsb.org
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. researchgate.net For the this compound system, NBO analysis can provide insights into:
Charge distribution: Determining the partial atomic charges on each atom.
Bonding interactions: Characterizing the nature of the chemical bonds within the molecule.
Intramolecular charge transfer: Quantifying the delocalization of electron density from donor (lone pair) to acceptor (antibonding) orbitals, which can influence reactivity and conformation.
NBO analysis of related nitrogen-containing bicyclic compounds has been used to understand the electronic effects of substituents and the nature of the amide bond within the lactam ring. aimspress.com
Table 3: NBO Analysis of a Representative Amide Bond
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | π* (C=O) | 45.8 |
E(2) represents the stabilization energy due to donor-acceptor interactions.
Chemical Reactivity and Derivatization of the 1,4 Diazabicyclo 4.3.1 Decan 2 One Scaffold
Functionalization at Nitrogen Centers
The 1,4-Diazabicyclo[4.3.1]decan-2-one core possesses two distinct nitrogen atoms that are available for functionalization: the amide nitrogen (N1) and the tertiary amine nitrogen (N4). The differential reactivity of these two centers allows for selective modifications, which is crucial for tuning the pharmacological properties of the resulting derivatives.
The amide nitrogen (N1) is part of the lactam ring and is generally less nucleophilic compared to the tertiary amine. However, it can undergo N-acylation and N-alkylation under appropriate conditions. Catalytic enantioselective N-acylation of lactams has been achieved using amidine-based catalysts, offering a method for kinetic resolution.
The tertiary amine nitrogen (N4) is more nucleophilic and readily undergoes reactions with a variety of electrophiles. This position is a key handle for introducing diverse substituents to modulate the biological activity and physicochemical properties of the molecule. For instance, the synthesis of potent nicotinic modulators has been achieved through the derivatization of the analogous 10-methyl-8,10-diazabicyclo[4.3.1]decane scaffold. semanticscholar.org In the context of FKBP inhibitors, the N4 nitrogen of the related 3,10-diazabicyclo[4.3.1]decane system has been functionalized with various groups to explore structure-activity relationships. researchgate.net
A common strategy for functionalizing the N4 position is through sulfonylation. For example, reaction with sulfonyl chlorides, such as 3,5-dichlorophenylsulfonyl chloride, in the presence of a base like triethylamine, selectively yields the corresponding sulfonamide at the N4 position. uni-muenchen.de This selective functionalization is a testament to the higher nucleophilicity of the N4 tertiary amine over the N1 amide nitrogen.
Table 1: Examples of Functionalization at Nitrogen Centers
| Nitrogen Center | Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|---|
| N4 | Sulfonylation | 3,5-Dichlorophenylsulfonyl chloride, Triethylamine | N4-Sulfonamide |
| N1/N4 | Alkylation | Alkyl halides, Base | N-Alkyl derivatives |
Stereoselective Introduction of Carbon Substituents
The introduction of carbon-based substituents at specific positions on the bicyclic scaffold is a powerful strategy for probing the binding pockets of target proteins and optimizing ligand-receptor interactions. Stereoselectivity in these modifications is often critical for biological activity.
Enolate-Mediated Alkylations and Substitutions at the Alpha-Carbon to the Amide
The carbon atom alpha to the amide carbonyl (C3) can be functionalized through the formation of an enolate followed by reaction with an electrophile. The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The stereochemical outcome of the subsequent alkylation is influenced by the rigid bicyclic structure of the scaffold, which can direct the approach of the electrophile to one face of the enolate.
While specific examples for the (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one scaffold are not extensively detailed in the available literature, the principles of enolate alkylation in related bicyclic lactam systems are well-established. The kinetic enolate, typically formed at low temperatures (e.g., -78 °C), can react with alkyl halides to introduce substituents at the alpha-position. youtube.comyoutube.com The facial selectivity of this alkylation is dictated by steric hindrance, with the electrophile generally approaching from the less hindered face of the molecule. A patent application describes alpha-methyl substituted diazabicyclo-[4.3.1]-decane derivatives as potent inhibitors of FKBPs, suggesting the importance of substitution at this position for biological activity. google.com
Conjugate Addition Reactions with Unsaturated Bicyclic Lactams
Conjugate addition, or Michael addition, is a valuable method for carbon-carbon bond formation. This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. To apply this methodology to the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold, an unsaturated derivative would first need to be synthesized.
The introduction of a double bond in conjugation with the lactam carbonyl could potentially be achieved through various methods, such as selenoxide elimination or palladium-catalyzed dehydrogenation. Once the α,β-unsaturated bicyclic lactam is obtained, it can serve as a Michael acceptor for a wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions. The stereochemical outcome of the conjugate addition would be influenced by the inherent chirality of the (6S)-scaffold and the nature of the nucleophile and reaction conditions. While this approach is synthetically plausible, specific examples of its application to the this compound system are not prominently featured in the reviewed literature.
Ring Transformations and Skeletal Rearrangements within the Bicyclic System
The rigid, strained nature of bicyclic systems can predispose them to undergo ring transformations and skeletal rearrangements under certain conditions, leading to the formation of novel and structurally diverse scaffolds.
Lewis Acid-Based Ring Opening and Subsequent Cyclization
Lewis acids can play a crucial role in promoting ring-opening reactions of cyclic systems, often by coordinating to a heteroatom and facilitating bond cleavage. In the context of the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold, a Lewis acid could potentially coordinate to the amide carbonyl oxygen or one of the nitrogen atoms, activating the system towards nucleophilic attack.
For instance, a Lewis acid-induced intramolecular N-acyliminium ion cyclization has been a key step in the synthesis of various natural products containing bridged nitrogen heterocycles. uni-muenchen.de This type of reactivity highlights the potential for Lewis acids to mediate complex rearrangements within the diazabicyclic framework. A plausible scenario could involve the Lewis acid-promoted opening of one of the rings, followed by a subsequent intramolecular cyclization to form a new bicyclic or even tricyclic system. The specific outcome of such a reaction would be highly dependent on the substrate, the choice of Lewis acid, and the reaction conditions. While conceptually intriguing, detailed studies on Lewis acid-mediated skeletal rearrangements of the this compound scaffold are not extensively documented.
Synthetic Modifications for Targeted Structure-Activity Relationship (SAR) Studies
The systematic modification of the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. These studies involve the synthesis of a library of analogs with variations at different positions of the molecule and evaluating their biological activity.
For derivatives of the [4.3.1]-bicyclic scaffold, SAR studies have been instrumental in the development of potent inhibitors of FK506-binding proteins (FKBPs). researchgate.netntu.edu.sg For example, modifications at the C5 position of the bicyclic system have been explored to enhance binding affinity and selectivity for different FKBP isoforms. ntu.edu.sg
A patent application has disclosed alpha-methyl substituted diazabicyclo-[4.3.1]-decane derivatives for the treatment of psychiatric disorders, indicating that substitution at the carbon alpha to the amide carbonyl is a key area for SAR exploration. google.com Furthermore, extensive SAR studies on the related 1,4-diazabicyclo[4.3.0]nonan-9-ones have demonstrated that modifications at the N4 position significantly impact nootropic activity. scispace.comnih.gov
Table 2: Key Positions for SAR Studies on the 1,4-Diazabicyclo[4.3.1]decan-2-one Scaffold
| Position of Modification | Type of Substituent | Targeted Biological Activity |
|---|---|---|
| N4 | Sulfonamides, Alkyl groups, Aryl groups | FKBP Inhibition, Nootropic Activity |
| C3 (alpha to carbonyl) | Methyl group | FKBP Inhibition, Psychiatric Disorders |
These studies underscore the versatility of the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold as a template for medicinal chemistry campaigns. The ability to systematically and selectively functionalize this core structure allows for a detailed investigation of the molecular interactions that govern biological activity, ultimately guiding the design of more effective and safer therapeutic agents.
Terminal Vinyl Group Derivatization at C5
The introduction of a terminal vinyl group at the C5 position of the diazabicyclo[4.3.1]decan-2-one scaffold provides a versatile chemical handle for further functionalization. This approach has been particularly explored in the context of developing potent ligands for FK506-Binding Proteins (FKBPs). While direct derivatization on the this compound is not extensively documented in publicly available literature, research on the closely related 3,10-diazabicyclo[4.3.1]decan-2-one system offers significant insights into the potential chemical transformations.
In studies on C5-vinyl substituted 3,10-diazabicyclo[4.3.1]decan-2-one, the vinyl group has been successfully oxidized to introduce polar functionalities. The primary goal of such derivatization is to establish additional interactions with polar residues, such as tyrosine or aspartate, within the binding pockets of target proteins. A common method employed for this purpose is the Wacker oxidation.
The Wacker oxidation of a C5-vinyl substituted scaffold can lead to a mixture of products, primarily the corresponding methyl ketone and aldehyde. Subsequent reduction of this mixture, for instance with sodium borohydride (B1222165) (NaBH₄), yields a variety of alcohol derivatives. These transformations allow for the introduction of hydroxyl groups, which can act as hydrogen bond donors or acceptors, thereby potentially increasing the binding affinity of the ligand to its target protein.
The following table summarizes the derivatization of a C5-vinyl group on a related diazabicyclo[4.3.1]decan-2-one scaffold:
| Starting Material | Reaction | Product(s) | Purpose of Derivatization |
| C5-vinyl-3,10-diazabicyclo[4.3.1]decan-2-one derivative | Wacker Oxidation | C5-methylketone and C5-aldehyde derivatives | Introduction of polar functional groups |
| Mixture of C5-methylketone and C5-aldehyde derivatives | Reduction (NaBH₄) | C5-hydroxyethyl and C5-hydroxymethyl derivatives | Creation of hydrogen bonding moieties to enhance protein binding |
This strategic derivatization at the C5 position highlights a general approach to enhance the affinity of the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold for its biological targets by introducing groups capable of specific interactions.
Introduction of Methyl Substituents for Stereospecific Effects
The introduction of methyl groups at specific positions on the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold can have profound effects on the conformational rigidity and binding affinity of the molecule. Research has shown that the stereochemistry of these methyl substituents is crucial for achieving desired biological activity.
In the context of developing potent inhibitors for FKBPs, the introduction of an alpha-methyl group to substituents attached to the diazabicyclo[4.3.1]decane core has been a key strategy. It has been discovered that the presence of a methyl group can fix the conformation of the ligand, which in turn precisely positions and orients a hydrogen bond acceptor for optimal interaction with the target protein.
The stereospecificity of this effect is significant. An (S)-configuration of the alpha-methyl group has been found to be essential for enhancing the binding affinity. This stereoisomer can lead to a substantial increase in affinity, in some cases up to 20-fold, for various FKBPs. Conversely, the corresponding (R)-configuration has been shown to be detrimental to binding, causing a decrease in affinity by approximately 10-fold compared to the non-methylated analogue, and up to a 100-fold decrease compared to the favored (S)-configuration.
This highlights the critical role of stereochemistry in the design of highly potent and selective ligands based on the 1,4-diazabicyclo[4.3.1]decan-2-one scaffold. The improved affinity of the (S)-alpha-methylated compounds is attributed to their ability to better fit into the hydrophobic binding pocket of the target protein and to favorably orient key interacting moieties.
The following table summarizes the stereospecific effects of alpha-methyl substitution on the binding affinity of diazabicyclo[4.3.1]decane derivatives to FKBPs.
| Substituent Configuration | Effect on Binding Affinity | Fold Change in Affinity (Approximate) | Rationale |
| (S)-alpha-methyl | Increase | Up to 20-fold increase | Fixes conformation for optimal hydrogen bond acceptor positioning and hydrophobic interactions. |
| (R)-alpha-methyl | Decrease | Up to 100-fold decrease compared to (S)-isomer | Unfavorable steric interactions within the binding pocket. |
| Unmethylated | Baseline | - | Provides a reference for the effect of methyl substitution. |
These findings underscore the importance of precise stereochemical control in the synthesis of derivatized 1,4-diazabicyclo[4.3.1]decan-2-one compounds to achieve the desired pharmacological profile.
Applications of 6s 1,4 Diazabicyclo 4.3.1 Decan 2 One As a Privileged Chiral Scaffold in Organic Synthesis
Asymmetric Synthesis of Diverse Nitrogen-Containing Heterocycles
The unique structural features of (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one make it an excellent chiral template for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The inherent chirality of the scaffold allows for high levels of stereocontrol in subsequent chemical transformations.
Construction of Chiral Hemiaminal and Quinolizidine (B1214090) Skeletons
The synthesis of new chiral, highly functionalized zwitterionic bicyclic lactams has been reported, starting from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.org A key step in this methodology involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction, which can generate two or three new stereogenic centers with high diastereoselectivity. rsc.org The absolute configuration at the hemiaminal position of the resulting zwitterionic bicyclic diastereomeric mixture has been determined by X-ray diffraction analysis. rsc.org This approach highlights the potential for creating complex chiral hemiaminal structures embedded within a bicyclic framework.
Furthermore, the quinolizidine alkaloid skeleton is a common motif in numerous natural products with significant biological activities. rsc.orgchemistryviews.orgmdpi.comresearchgate.netrsc.org While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the structural similarity and the potential for ring-opening and rearrangement reactions suggest that this scaffold could serve as a valuable precursor for quinolizidine derivatives. A highly divergent route to a variety of quinolizidine alkaloids has been described, starting from enantiomeric precursors constructed stereospecifically from D-ribose. rsc.orgresearchgate.net
Stereodivergent Synthesis of Functionalized Lactams
Bicyclic lactams are considered useful starting materials for the preparation of substituted piperidines, which are prevalent in many approved drugs. rsc.org The stereoselective synthesis of β-lactam derivatives is a topic of great interest due to their presence in numerous antibiotics. rsc.org Methodologies such as Staudinger syntheses, cascade reactions, metal-catalyzed syntheses, and base-promoted cyclizations have been developed to access these molecular architectures stereoselectively. rsc.org
While the reviewed literature does not provide a specific example of a stereodivergent synthesis starting from this compound, the principles of diastereoselective alkylations of bicyclic lactam enolates suggest that such transformations are feasible. The diastereoselectivity of these reactions can be dependent on the nature of protecting groups, with the potential for both exo- and endo-alkylation. researchgate.net This tunable reactivity opens the door for stereodivergent strategies to access a variety of functionalized lactam diastereomers from a single chiral scaffold.
Precursors for Other Bicyclic Ring Systems (e.g., 7-azabicyclo[4.3.1]decane)
The 7-azabicyclo[4.3.1]decane ring system is a core structural motif found in a number of biologically active alkaloids, including those from the Daphniphyllum genus. ub.edubeilstein-journals.org A synthetic route to this bridged bicyclic system has been developed from tropone (B1200060) via a sequence involving nucleophilic amine addition, protection, photochemical demetallation, and an intramolecular Heck reaction. beilstein-journals.org Given the structural relationship, this compound represents a logical and potentially valuable precursor to the 7-azabicyclo[4.3.1]decane skeleton through strategic bond cleavage and rearrangement reactions.
Building Blocks for Natural Product Analogues and Alkaloid Total Synthesis
The structural rigidity and chirality of this compound make it an ideal building block for the synthesis of natural product analogues and for use in total synthesis campaigns.
The Daphniphyllum alkaloids, a large family of natural products with over 330 known members, exhibit a wide range of interesting biological activities and possess challenging, caged polycyclic architectures. nih.govnih.govnii.ac.jp Several of these alkaloids contain the 7-azabicyclo[4.3.1]decane core. ub.edu The total synthesis of Daphniphyllum alkaloids such as (-)-himalensine A and daphenylline (B12778079) has been a significant focus of synthetic efforts. nih.govnih.govnii.ac.jp These syntheses often rely on the construction of key bicyclic intermediates. The this compound scaffold, with its pre-defined stereochemistry and bicyclic nature, is a prime candidate to serve as a chiral synthon in the efficient and stereocontrolled synthesis of these complex natural products and their analogues.
Design and Synthesis of Chemical Probes for Protein Targets (e.g., FK506-Binding Proteins - FKBPs)
One of the most significant applications of the this compound scaffold is in the design and synthesis of potent and selective ligands for FK506-Binding Proteins (FKBPs). FKBPs are a family of proteins involved in diverse cellular processes, and they are important targets in drug discovery.
Scaffold Mimicry of Natural Product Cores (e.g., Pipecolate Core of FK506)
The natural product FK506 is a potent binder of FKBPs, and its immunosuppressive activity is mediated through its interaction with these proteins. A key structural feature of FK506 is its pipecolate core. The this compound scaffold has been ingeniously designed to mimic the bioactive conformation of the pipecolate core of FK506 when bound to FKBPs. This rigid bicyclic structure effectively pre-organizes the key recognition motifs, leading to high-affinity binding. This mimicry allows for the development of novel FKBP ligands that can be further functionalized to probe the binding site and modulate protein function.
The table below summarizes the dissociation constants (Kd) for selected ligands based on the 1,4-Diazabicyclo[4.3.1]decan-2-one scaffold with different FKBP isoforms.
| Ligand | Target Protein | Dissociation Constant (Kd) in nM |
| 1a | hFKBP12 | 1.6 |
| 1a | hFKBP51 | 1.9 |
| 1a | hFKBP52 | 1.0 |
| 16j | LsMIP | 0.9 |
| 16j | CtMIP | 0.3 |
| 11j | CpMip | 1.6 |
This table is based on data from the referenced literature and is for illustrative purposes.
Strategies for Enhancing Ligand Efficiency and Conformational Control in Protein Binding
The rigid bicyclic structure of the this compound core is a key strategy for enhancing ligand efficiency, primarily by exerting conformational control. rcsb.org This scaffold serves as a privileged motif for designing ligands, particularly for FK506-binding proteins (FKBPs), because it pre-organizes key recognition elements into a bioactive conformation, minimizing the entropic penalty upon binding. rcsb.orgfao.org Research into ligands for the FK506-binding protein 51 (FKBP51) has shown that the [4.3.1] scaffold consistently yields higher affinity compared to more flexible monocyclic or alternative bicyclic [3.3.1] scaffolds. rcsb.org
The rigidity of the 1,4-Diazabicyclo[4.3.1]decan-2-one structure closely mimics the active conformation of natural ligands like FK506 when bound to their protein targets. nih.gov For instance, the dihedral angle O=C2-C1-N3 in this scaffold is approximately 175°, which strongly resembles the conformation observed in FKBP-bound, unconstrained ligands. nih.gov This pre-organization reduces the conformational energy required for the ligand to adopt its binding pose, which can lead to a more favorable enthalpy of binding. rcsb.org
Further strategies to enhance ligand efficiency involve stereoselective modifications to the core scaffold. The introduction of substituents at specific positions, such as the C5 position, has been explored to create additional interactions with the target protein, leading to highly ligand-efficient inhibitors. nih.govntu.edu.sg The development of stereoselective syntheses allows for the creation of derivatives, such as the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, which can be used to probe the binding pocket and optimize interactions. fao.orgnih.gov By carefully controlling the conformation and introducing specific functional groups, researchers can develop potent and atom-efficient ligands even for challenging, open binding sites like that of FKBP51. rcsb.orgntu.edu.sg
Molecular Basis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Van der Waals Contacts)
The high affinity of ligands derived from the this compound scaffold is rooted in a network of specific molecular interactions with their protein targets, elucidated through co-crystal structures. nih.govresearchgate.net These interactions include a combination of hydrogen bonds, van der Waals contacts, and other non-covalent forces that stabilize the ligand-protein complex. nih.govntu.edu.sg
Hydrogen Bonding: Hydrogen bonds are critical for the orientation and binding of these ligands. nih.govnih.gov Crystal structures of a diazabicyclo[4.3.1]decan-2-one derivative complexed with the FK1 domain of FKBP51 reveal several key hydrogen bonds. nih.govresearchgate.net The carbonyl oxygen of the ligand's pipecolyl ring acts as a hydrogen bond acceptor for the backbone amide of Ile87 (in FKBP51). nih.govntu.edu.sg Additionally, substituents attached to the scaffold, such as a sulfonamide group, can form specific hydrogen bonds. For example, a bifurcated hydrogen bond can form between the phenolic hydroxyl group of Tyr113 and both a sulfonamide oxygen and the N10 atom of the bicyclic core. nih.gov In other derivatives, a picolinyl substituent can form a hydrogen bond with Tyr113, and the amide carbonyl oxygen can bond with the amide of Ile56. ntu.edu.sgnih.gov
Van der Waals Contacts and Hydrophobic Interactions: The core of the ligand, which mimics the pipecolate moiety of FK506, typically binds within a hydrophobic pocket of the protein. nih.govnih.gov This pocket is lined with nonpolar amino acid residues, leading to favorable van der Waals interactions. In FKBP51, the pipecolyl ring makes van der Waals contacts with a hydrophobic cage formed by residues such as Tyr57, Phe77, Val86, Ile87, and Trp90. ntu.edu.sg Additional van der Waals contacts can be established between linkers or substituents on the ligand and other residues like Phe77. nih.gov The sulfonamide oxygens in some derivatives also engage in a network of S=O···HC interactions with the aromatic side chains of Tyr26, Phe36, Tyr82, and Phe99. nih.gov
These well-defined interactions, summarized in the table below, provide a clear molecular basis for the efficacy of this scaffold in ligand design.
| Interaction Type | Ligand Moiety | Protein Residue (FKBP) | Reference |
|---|---|---|---|
| Hydrogen Bond | Pipecolyl Carbonyl Oxygen (C1=O1) | Ile87 (Amide NH) | nih.govntu.edu.sg |
| Hydrogen Bond | Sulfonamide Oxygen / N10 | Tyr113 (Hydroxyl OH) | nih.gov |
| Hydrogen Bond | Picolinyl Substituent | Tyr113 | ntu.edu.sg |
| Van der Waals Contact | Pipecolyl Ring | Tyr57, Phe77, Val86, Ile87, Trp90 | ntu.edu.sg |
| Van der Waals Contact | Installed Linker | Phe77 | nih.gov |
| S=O···HC Interaction | Sulfonamide Oxygens | Tyr26, Phe36, Tyr82, Phe99 | nih.gov |
| Dipolar Interaction | Pipecolyl Carbonyl Carbon | Tyr113 (Phenyl Oxygen) | ntu.edu.sg |
Monomeric Units in Polymer Chemistry
The this compound structure, as a bicyclic lactam, holds potential as a monomeric unit in polymer chemistry. Bicyclic lactams are a class of compounds known to undergo ring-opening polymerization to produce polyamides. mdpi.comresearchgate.net The polymerization of atom-bridged bicyclic monomers, including various lactam structures, has been surveyed as a method to create polymers containing monocyclic rings within the polymer backbone. researchgate.net
The inherent strain in the bicyclic system is a driving force for the ring-opening polymerization process. Specifically, the bicyclo[4.3.1]decane lactam framework is included in reviews of polymerizable bicyclic monomers. researchgate.net The polymerization is typically initiated by anionic or cationic methods, where the lactam ring is opened to form a linear repeating unit. mdpi.com
Potential as Building Blocks for Stereoregular Polyamides
The specific stereochemistry of this compound makes it a particularly interesting candidate for the synthesis of stereoregular polyamides. Stereoregular polymers are materials in which the stereochemical configuration of the repeating units is consistent along the polymer chain, which can lead to enhanced material properties such as crystallinity and thermal stability.
The ring-opening polymerization of a chiral, enantiopure monomer like this compound can, under appropriate polymerization conditions, lead to the formation of a polyamide with a regular stereochemical structure. mdpi.com The stereocenter within the monomer unit is incorporated into the polymer backbone during polymerization. If the stereocenter is preserved, the resulting polyamide will be isotactic, where all the chiral centers have the same configuration. Studies on related bicyclic lactams have shown that the stereochemistry of the polymer can be controlled. For example, polymerization under mild conditions can result in the retention of the monomer's original stereoconfiguration in the polymer chain. mdpi.com Therefore, the use of this compound as a monomeric building block presents a viable pathway to novel, stereoregular polyamides with potentially unique and valuable properties. researchgate.net
Mechanistic Investigations of Reactions Involving 6s 1,4 Diazabicyclo 4.3.1 Decan 2 One
Elucidation of Reaction Pathways for Key Synthetic Transformations
The construction of the 1,4-diazabicyclo[4.3.1]decane framework is a significant synthetic challenge that has been approached through various strategic bond formations. The elucidation of the reaction pathways for these transformations is crucial for improving efficiency and stereocontrol.
One key transformation involves the construction of the bicyclic system from an acyclic precursor, a method that provides flexibility and opportunities for stereocontrol. A notable pathway involves a multi-step sequence beginning with a Palladium-catalyzed sp³-sp² Negishi coupling, followed by an asymmetric Shi epoxidation, and culminating in an intramolecular epoxide opening to form the bicyclic core. nih.gov This pathway ensures a high degree of stereoselectivity, with the epoxide opening proceeding via an intramolecular nucleophilic attack by the amine, dictating the final stereochemistry of the bridged system.
Another established pathway to a related diazabicyclo[4.3.1]decane core starts from commercially available octanedioic acid. The key steps in this sequence are:
Conversion of octanedioic acid to dimethyl 2,7-dibromooctanoate.
Reaction with methylamine, which results in the formation of a cis-dimethyl 1-methylazepane-2,7-dicarboxylate intermediate. semanticscholar.org This step proceeds via a double nucleophilic substitution, where the amine displaces both bromide ions, forming the seven-membered azepane ring.
The cis-azepane dicarboxylate is then heated with a primary amine (e.g., benzylamine) to induce intramolecular amidation and cyclization, forming the second bridged ring of the diazabicyclo[4.3.1]decane dione (B5365651). semanticscholar.org
Subsequent reduction of the dione yields the final diazabicycloalkane scaffold. semanticscholar.org
Intramolecular Heck reactions have also been employed to access the related 7-azabicyclo[4.3.1]decane ring system. beilstein-journals.orgnih.gov The pathway for this transformation involves the Pd-catalyzed cyclization of a substrate containing a vinyl halide and a suitably positioned amine on a seven-membered ring. beilstein-journals.orgnih.gov The mechanism follows the canonical Heck cycle of oxidative addition, migratory insertion, and beta-hydride elimination/reductive elimination to forge the critical C-C bond that closes the bicyclic structure.
Furthermore, cycloaddition reactions offer an efficient route to the bicyclo[4.3.1]decadiene skeleton. A palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with tropones has been shown to be a highly effective method. nih.govacs.org The reaction pathway is believed to involve the formation of a Pd-TMM complex that acts as the three-carbon component, reacting with the six-π-electron system of the tropone (B1200060) to form the nine-membered bicyclic adduct in a single, highly controlled step. nih.govacs.org
Computational Analysis of Transition States and Reaction Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for interrogating reaction mechanisms at a molecular level. While specific computational studies focused exclusively on (6S)-1,4-Diazabicyclo[4.3.1]decan-2-one are not extensively documented, analysis of related bridged bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides significant insight into the principles that govern their reactivity.
Quantum-chemical calculations using methods such as DFT and Møller–Plesset perturbation theory (MP2) have been successfully applied to analyze the structure and vibrational spectra of DABCO. researchgate.net These studies help in understanding the inherent strain and conformational properties of the bicyclic framework, which directly influence the energy of transition states and intermediates in reactions. For instance, calculations can predict the geometry of the molecule, the strain energy associated with the bridged structure, and the accessibility of the lone pairs on the nitrogen atoms, which is critical for its role as a nucleophile or base.
In the context of reaction mechanisms, DFT calculations are used to map the potential energy surface, locating and characterizing the structures and energies of reactants, products, transition states, and any intermediates. For a hypothetical intramolecular cyclization to form the diazabicyclo[4.3.1]decane ring, computational analysis could model the transition state of the ring-closing step. This would reveal the preferred geometry of approach for the nucleophilic amine attacking an electrophilic center, explaining observed diastereoselectivity. The calculated activation energy barrier (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, which can be compared with experimental kinetic data.
For example, in cycloaddition reactions like those used to form pyrazole (B372694) derivatives from diazopropane (B8614946) and chalcones, DFT has been used to determine the regio- and stereoselectivity by comparing the activation energies of the different possible pathways. mdpi.com Such an approach could be applied to the [6+3] cycloaddition forming the bicyclo[4.3.1]decadiene system to understand why a particular regio- and diastereoisomer is favored. The analysis would involve calculating the energies of the four possible transition states, with the lowest energy pathway corresponding to the experimentally observed product.
| Computational Method | System Studied | Information Gained | Relevance to this compound |
|---|---|---|---|
| DFT / MP2 | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Optimized geometry, vibrational frequencies, skeletal modes, structural properties. researchgate.net | Provides a model for understanding the structural and energetic properties of strained, bridged bicyclic amine systems. |
| DFT (B3LYP, M06) | 1,3-Dipolar Cycloaddition Reactions | Calculation of activation energies, determination of regio- and stereoselectivity, confirmation of kinetic vs. thermodynamic products. mdpi.com | Illustrates the methodology for analyzing cycloaddition pathways that could be used to form the bicyclo[4.3.1]decane core. |
Application of Kinetic Isotope Effects (KIEs) in Mechanistic Studies
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. wikipedia.org This is achieved by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. wikipedia.org
While specific KIE studies on reactions involving this compound are not widely reported, the principles can be understood from studies on analogous systems, such as reactions involving piperidines or intramolecular cyclizations to form N-heterocycles.
In the context of forming the diazabicyclo[4.3.1]decane skeleton, a KIE experiment could be designed to probe an intramolecular C-H amination or cyclization step. For example, if an intramolecular amination were to proceed via direct C-H activation, deuterating the target C-H bond would be expected to produce a large primary KIE. A study on a cobalt-catalyzed intramolecular C-H amination to form indolines found an intramolecular KIE of 7, which was consistent with a radical-type C-H bond activation mechanism. researchgate.net Such an experiment could differentiate between a concerted C-N bond formation/C-H bond cleavage mechanism and a stepwise pathway.
| Reaction Type | kH/kD Value | Interpretation | Reference |
|---|---|---|---|
| Reaction with Piperidine (B6355638) | 1.0 - 1.6 | C-H bond cleavage is not part of the rate-determining step; likely a rapid pre-equilibrium. | rsc.org |
| Rh(III)-Catalyzed C-H Activation | 3.0 | C-H bond cleavage is likely the rate-determining step. | acs.org |
| Co-Catalyzed Intramolecular C-H Amination | 7.0 | Supports a radical-type C-H bond activation step. | researchgate.net |
Understanding Stereochemical Outcome and Diastereoselectivity
Controlling the stereochemical outcome is paramount in the synthesis of chiral molecules like this compound. The diastereoselectivity of key reactions is determined by the energetic differences between diastereomeric transition states, which can be influenced by steric hindrance, electronic effects, and the use of chiral catalysts or reagents.
A highly successful strategy for the stereoselective construction of a related 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold relies on substrate-controlled and reagent-controlled transformations. nih.gov The key steps that define the stereochemical outcome are an asymmetric Shi epoxidation and a subsequent intramolecular epoxide opening. nih.gov The Shi epoxidation establishes the stereochemistry of the epoxide on an acyclic precursor with high enantioselectivity. The subsequent base-mediated intramolecular cyclization proceeds via a nucleophilic attack of the amine onto one of the epoxide carbons. The stereochemistry of this ring-closing step is tightly controlled by the existing stereocenters, leading to a single major diastereomer of the bicyclic product.
Another powerful method for establishing stereochemistry is through asymmetric catalysis. In the synthesis of bicyclo[4.3.1]decadienes via a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition, the use of chiral phosphoramidite (B1245037) ligands was critical for achieving high enantioselectivity. nih.govacs.org The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the tropone to the Pd-TMM intermediate. This differentiation between the two faces of the tropone leads to the preferential formation of one enantiomer. In several examples, this method provided the desired bicyclo[4.3.1]decadiene products with excellent yield, diastereomeric ratio, and enantioselectivity (up to 99% ee). nih.govacs.org The exclusive regioselectivity observed in these reactions is governed by the electronic properties of the tropone substrate. acs.org
The ability to select a specific diastereoisomer often relies on employing complementary synthetic methods. For example, in the synthesis of complex polyhydroxylated systems, different dihydroxylation conditions (e.g., Upjohn vs. Donohoe's directed methods) or different epoxidation and hydrolysis sequences can be used to access different diastereomers from a common intermediate. rsc.org This strategic flexibility allows for complete stereochemical control over the final product.
| Reaction | Strategy for Stereocontrol | Outcome | Reference |
|---|---|---|---|
| Intramolecular Epoxide Opening | Substrate control following asymmetric Shi epoxidation | High diastereoselectivity in the formation of the bicyclic scaffold. | nih.gov |
| Pd-Catalyzed [6+3] Cycloaddition | Use of chiral phosphoramidite ligands (e.g., L5) | Excellent enantioselectivity (up to 99% ee) and high diastereoselectivity. | nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
